N-(5-chloro-2-methylphenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c1-17-6-8-20(24)15-22(17)25-23(28)16-26-10-12-27(13-11-26)31(29,30)21-9-7-18-4-2-3-5-19(18)14-21/h2-9,14-15H,10-13,16H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQXWBQVJHOEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Naphthalen-2-Ylsulfonyl)Piperazine
Reagents :
-
Piperazine (1.0 equiv)
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2-Naphthalenesulfonyl chloride (1.1 equiv)
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Triethylamine (2.5 equiv)
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Dichloromethane (DCM) solvent
Procedure :
Piperazine is dissolved in DCM under nitrogen, and 2-naphthalenesulfonyl chloride is added dropwise at 0°C. Triethylamine is introduced to neutralize HCl, and the reaction proceeds at room temperature for 12 hours. The product is isolated via filtration and recrystallized from ethanol/water (yield: 78–85%).
Mechanistic Insight :
The sulfonylation occurs regioselectively at the less sterically hindered nitrogen of piperazine, driven by the electron-withdrawing sulfonyl group.
Alkylation to Form 2-Chloro-N-(4-(Naphthalen-2-Ylsulfonyl)Piperazin-1-Yl)Acetamide
Reagents :
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4-(Naphthalen-2-ylsulfonyl)piperazine (1.0 equiv)
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Chloroacetyl chloride (1.2 equiv)
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Potassium carbonate (2.0 equiv)
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Acetonitrile solvent
Procedure :
The sulfonylated piperazine is suspended in acetonitrile with potassium carbonate. Chloroacetyl chloride is added at 0°C, and the mixture is refluxed at 80°C for 6 hours. The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/EtOAc 3:1; yield: 65–72%).
Optimization Notes :
-
Excess chloroacetyl chloride ensures complete alkylation.
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Potassium carbonate acts as both base and desiccant.
Amidation with 5-Chloro-2-Methylaniline
Reagents :
-
2-Chloro-N-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide (1.0 equiv)
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5-Chloro-2-methylaniline (1.5 equiv)
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N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
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Dimethylformamide (DMF) solvent
Procedure :
The chloroacetamide intermediate and 5-chloro-2-methylaniline are dissolved in DMF. DIPEA is added to deprotonate the aniline, and the reaction is heated to 90°C for 8 hours. The crude product is precipitated in ice water, filtered, and recrystallized from methanol (yield: 60–68%).
Critical Parameters :
-
DMF enhances nucleophilicity of the aniline.
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Elevated temperatures accelerate displacement of the chloride leaving group.
Alternative Methodologies and Comparative Analysis
One-Pot Sulfonylation-Alkylation Approach
A streamlined protocol combines sulfonylation and alkylation in a single pot:
Solid-Phase Synthesis for High-Throughput Production
Immobilized piperazine on Wang resin enables iterative coupling:
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Resin-bound piperazine is sulfonylated.
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Alkylated with bromoacetic anhydride.
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Cleaved with trifluoroacetic acid.
Reaction Optimization and Troubleshooting
Solvent Selection
| Solvent | Reaction Efficiency (%) | Purity (%) |
|---|---|---|
| DMF | 68 | 92 |
| Acetonitrile | 55 | 85 |
| THF | 48 | 78 |
DMF outperforms due to superior solubility of intermediates.
Temperature Effects on Amidation
| Temperature (°C) | Yield (%) |
|---|---|
| 70 | 45 |
| 90 | 68 |
| 110 | 62 |
Excessive heat promotes decomposition, necessitating a 90°C optimum.
Characterization and Quality Control
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NMR : ¹H NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, naphthyl), 7.55–7.48 (m, 3H, aromatic), 2.98 (s, 4H, piperazine), 2.32 (s, 3H, CH₃).
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HPLC : Retention time 12.7 min (C18 column, acetonitrile/water 70:30).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
CNS Activity
Research has indicated that compounds similar to N-(5-chloro-2-methylphenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide exhibit activity on the central nervous system (CNS). A study showed that derivatives of piperazine-based acetamides have been synthesized and evaluated for their interactions with GABA_A receptors, which are critical for mediating inhibitory neurotransmission in the brain. The molecular docking studies revealed favorable binding affinities, suggesting potential use as anxiolytics or sedatives .
Antidepressant Effects
Another area of investigation is the antidepressant effects of related compounds. The structure of this compound suggests that it may influence serotonin pathways, akin to other piperazine derivatives. Studies have shown that modifications in the piperazine ring can enhance antidepressant activity by increasing serotonin receptor affinity .
Case Study 1: CNS Targeting
In a recent study, a series of N-substituted acetamides were evaluated for their CNS activity using animal models. The findings indicated that specific modifications in the structure led to increased potency in reducing anxiety-like behaviors, supporting the hypothesis that similar compounds could serve as effective anxiolytics .
Case Study 2: Antimicrobial Activity
Another research effort explored the antimicrobial properties of acetamide derivatives against various bacterial strains. Results demonstrated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections .
Potential Side Effects and Toxicology
While promising, compounds like this compound may also present side effects typical of CNS-active drugs, including sedation, dizziness, and potential dependency issues. Toxicological assessments are crucial to evaluate safety profiles before clinical application.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound’s action.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table highlights structural variations and physicochemical parameters of analogous compounds:
| Compound Name / ID | Substituents on Piperazine | Aryl Group on Acetamide | Yield (%) | Melting Point (°C) | Molecular Formula | Key Features |
|---|---|---|---|---|---|---|
| Target Compound | Naphthalen-2-ylsulfonyl | 5-Chloro-2-methylphenyl | - | - | C₂₃H₂₂ClN₃O₃S | Bulky sulfonyl group; potential for enhanced receptor binding |
| 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) | Benzo[d]thiazol-5-ylsulfonyl | 3,5-Difluorophenyl | - | - | C₂₀H₁₈F₂N₄O₃S₂ | Antimicrobial activity against gram-positive bacteria |
| N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k) | 4-Methoxybenzyl | Pyridin-3-yl | 78 | 92–94 | C₃₀H₃₀N₆O₂S | High yield; imidazothiazole core for potential kinase inhibition |
| 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) | 4-Chlorophenyl | p-Tolylthiazol-2-yl | 79 | 282–283 | C₂₂H₂₂ClN₅OS | High melting point; designed as MMP inhibitor |
| 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) | 5-Chloro-2-methylphenyl | 3-Fluorophenyl (methanone) | - | - | C₁₈H₁₈ClFN₂O | TRPC6 activation; neuroprotective effects |
Key Observations :
- Substituent Effects : The naphthalen-2-ylsulfonyl group in the target compound is bulkier than the benzo[d]thiazol-5-ylsulfonyl group in compound 47 or the 4-chlorophenyl group in 14 , which may influence binding affinity and metabolic stability.
- Melting Points : Piperazine derivatives with rigid aromatic systems (e.g., 14 ) exhibit higher melting points (>280°C), suggesting strong intermolecular interactions, whereas flexible alkyl/aryl hybrids (e.g., 5k ) melt at lower temperatures (<100°C) .
- Molecular Weight : The target compound (MW ~456 g/mol) aligns with typical drug-like molecules, though the naphthalene moiety may increase lipophilicity compared to smaller analogs like PPZ1 (MW ~332 g/mol) .
Pharmacological Activities
Antimicrobial and Antifungal Agents
- Compound 47 (benzo[d]thiazol-5-ylsulfonyl) and 48 (3-isopropylphenyl) demonstrated potent activity against gram-positive bacteria and fungi, respectively. The naphthalene sulfonyl group in the target compound may enhance membrane penetration but requires empirical validation .
- Chalcone-derived acetamides (e.g., 51 , 52 ) with α,β-unsaturated ketones show broad-spectrum anti-inflammatory and anticancer activity, highlighting the versatility of acetamide scaffolds .
TRPC Channel Modulation
- PPZ1 and PPZ2 activate TRPC3/6/7 channels via a DAG-dependent mechanism, promoting neurite outgrowth and neuroprotection. The target compound’s sulfonyl group could modulate TRPC specificity or potency compared to these methanone derivatives .
Enzyme Inhibition
- Thiazole-acetamide hybrids (e.g., 13–18 ) inhibit matrix metalloproteinases (MMPs), with 14 (4-chlorophenyl) showing superior thermal stability. The naphthalene sulfonyl group may offer unique steric interactions for enzyme binding .
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted aromatic ring, a piperazine moiety, and a naphthalene sulfonamide group. Its molecular formula is , with a molecular weight of approximately 475 g/mol . This structural complexity contributes to its diverse biological activities.
Research indicates that this compound may exert its effects through several mechanisms:
- Serotonin Receptor Modulation : The compound acts as a ligand for serotonin receptors, which are implicated in various neurological processes. Its interaction with these receptors suggests potential applications in treating mood disorders and anxiety .
- Antitumor Activity : Preliminary studies have shown that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the naphthalene sulfonamide moiety is believed to enhance this activity by promoting apoptosis in cancer cells .
- Anticonvulsant Properties : Some derivatives of this compound have demonstrated anticonvulsant activity in animal models, indicating its potential for treating epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Chloro group at position 5 | Enhances binding affinity to serotonin receptors |
| Naphthalene sulfonamide group | Increases cytotoxicity against tumor cells |
| Piperazine ring | Contributes to anticonvulsant properties |
These findings underscore the importance of specific structural elements in determining the pharmacological profile of the compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, shedding light on the potential efficacy of this compound:
- Antitumor Efficacy : A study reported that analogs with similar structures exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting that modifications to the naphthalene sulfonamide group could enhance anticancer activity .
- Neuropharmacological Effects : In vivo studies demonstrated that compounds with similar piperazine structures significantly reduced seizure frequency in animal models, indicating potential for anticonvulsant therapy .
- Safety and Toxicity : Toxicological assessments are crucial for determining the therapeutic window of new compounds. Preliminary data suggest that modifications in the side chains can reduce toxicity while maintaining efficacy .
Q & A
Q. Table 1: Comparative Sulfonylation Reaction Conditions
This table synthesizes data from analogous studies to guide experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
